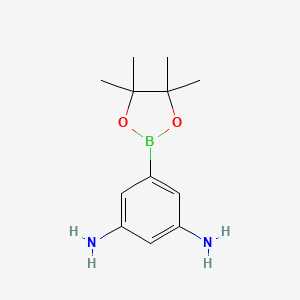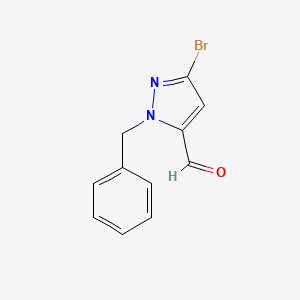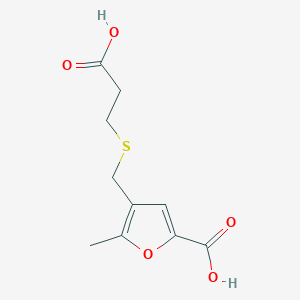
4-(((2-Carboxyethyl)thio)methyl)-5-methylfuran-2-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(((2-Carboxyethyl)thio)methyl)-5-methylfuran-2-carboxylic acid is an organic compound with a complex structure that includes a furan ring substituted with carboxylic acid and thioether groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((2-Carboxyethyl)thio)methyl)-5-methylfuran-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thioether Group: The thioether group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.
Carboxylation: The carboxylic acid groups are introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
4-(((2-Carboxyethyl)thio)methyl)-5-methylfuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like halogens, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated furan derivatives.
Applications De Recherche Scientifique
4-(((2-Carboxyethyl)thio)methyl)-5-methylfuran-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(((2-Carboxyethyl)thio)methyl)-5-methylfuran-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The thioether and carboxylic acid groups play crucial roles in binding to these targets, modulating their activity. The furan ring provides a stable scaffold that enhances the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(((2-Carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid
- 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid
- 2-(((2-Carboxyethyl)thio)carbonothioyl)thio)propanoic acid
Uniqueness
4-(((2-Carboxyethyl)thio)methyl)-5-methylfuran-2-carboxylic acid is unique due to its specific combination of functional groups and the presence of a furan ring. This structure imparts distinct chemical properties, making it versatile for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H12O5S |
|---|---|
Poids moléculaire |
244.27 g/mol |
Nom IUPAC |
4-(2-carboxyethylsulfanylmethyl)-5-methylfuran-2-carboxylic acid |
InChI |
InChI=1S/C10H12O5S/c1-6-7(4-8(15-6)10(13)14)5-16-3-2-9(11)12/h4H,2-3,5H2,1H3,(H,11,12)(H,13,14) |
Clé InChI |
UHGVKRKPOZQDQJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(O1)C(=O)O)CSCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine](/img/structure/B12989925.png)


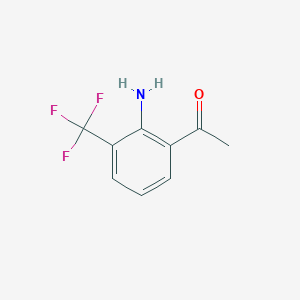
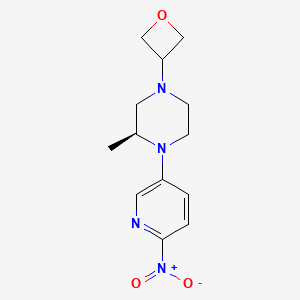
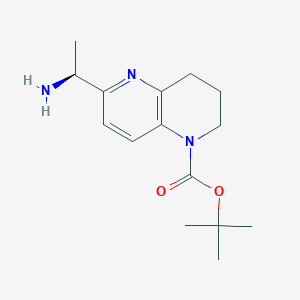
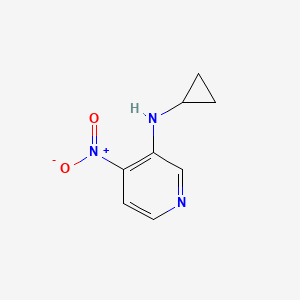
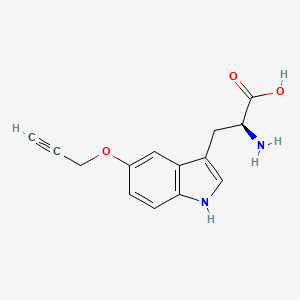
![7-Methyl-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine](/img/structure/B12989967.png)
